

Anhydroleucovorin: A Technical Guide to its Discovery, Chemistry, and Biological Significance

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Compound of Interest		
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Abstract

Anhydroleucovorin, systematically known as 5,10-methenyl-5,6,7,8-tetrahydrofolic acid (5,10-CH=THF), is a critical intermediate in one-carbon metabolism. Though often overshadowed by its more clinically utilized derivative, leucovorin (folinic acid), **anhydroleucovorin** plays a pivotal role in the biosynthesis of purines and the interconversion of folate coenzymes. This technical guide provides a comprehensive overview of the discovery, history, synthesis, physicochemical properties, and biological functions of **anhydroleucovorin**. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development.

Discovery and History

The history of **anhydroleucovorin** is intrinsically linked to the discovery of the "citrovorum factor," a growth factor required for the bacterium Leuconostoc citrovorum (now known as Pediococcus cerevisiae). In 1948, Sauberlich and Baumann identified this factor, which was later found to be a derivative of folic acid.[1] This citrovorum factor was eventually identified as folinic acid, or leucovorin. **Anhydroleucovorin** emerged as a stable, cyclized intermediate in the metabolic pathway of folates and a key precursor in the chemical synthesis of leucovorin.



Its chemical structure and role as a central metabolite in one-carbon transfer reactions were elucidated through subsequent biochemical studies.[2]

Physicochemical Properties

Anhydroleucovorin is a light yellow to greenish-yellow solid powder. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Systematic Name	5,10-methenyl-5,6,7,8- tetrahydrofolic acid	
Synonyms	Anhydroleucovorin, 5,10- CH=THF	[2]
CAS Number	7444-29-3	[2]
Molecular Formula	C20H21N7O6	[2]
Molecular Weight	455.42 g/mol	[2]
Exact Mass	455.1631 g/mol	[2]
Appearance	Light yellow to green yellow solid powder	[2]
Storage (Powder)	-20°C for 3 years, 4°C for 2 years	[2]
Solubility (in vitro)	Soluble in DMSO	[2]

Synthesis and Purification

Anhydroleucovorin can be synthesized from folic acid. The general procedure involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation and cyclization.

Experimental Protocol: Synthesis of 5,10-Methenyl-5,6,7,8-tetrahydrofolate from Folic Acid

This protocol is a general guideline based on established chemical syntheses.[3]



Materials:

- Folic acid
- Sodium dithionite or hydrogen gas with a suitable catalyst (e.g., platinum oxide)
- Formic acid
- Hydrochloric acid (HCl)
- Inert gas (e.g., nitrogen or argon)
- Appropriate solvents (e.g., water, ethanol)

Procedure:

- Reduction of Folic Acid to Tetrahydrofolic Acid (THF):
 - Suspend folic acid in an aqueous solution.
 - Under an inert atmosphere, add a reducing agent such as sodium dithionite in portions while maintaining a neutral or slightly alkaline pH. Alternatively, catalytic hydrogenation can be employed.
 - Monitor the reaction for the disappearance of the yellow color of folic acid.
- Formylation and Cyclization to Anhydroleucovorin:
 - To the resulting THF solution, add formic acid.
 - Acidify the reaction mixture with hydrochloric acid to facilitate the cyclization of 10-formyl-THF to the stable 5,10-methenyl-THF (anhydroleucovorin).
- Purification:
 - The anhydroleucovorin product can be precipitated from the reaction mixture by adjusting the pH and adding an organic solvent like ethanol.
 - Collect the precipitate by filtration, wash with ethanol and ether, and dry under vacuum.



• Further purification can be achieved by recrystallization or chromatographic techniques.

Spectroscopic Data

Spectroscopic Data	Interpretation
¹ H NMR	The proton NMR spectrum would show characteristic signals for the aromatic protons of the p-aminobenzoyl glutamate moiety, as well as signals for the pteridine ring protons and the glutamic acid residue. The chemical shifts would be influenced by the positive charge on the imidazoline ring system.
¹³ C NMR	The carbon NMR spectrum would display resonances for all 20 carbon atoms, including the carbonyl carbons of the glutamate and pteridine moieties, the aromatic carbons, and the aliphatic carbons of the tetrahydrofolate backbone.
FT-IR (cm ⁻¹)	The infrared spectrum would exhibit characteristic absorption bands for N-H, C-H, C=O (amide and carboxylate), and C=N stretching vibrations, as well as aromatic C=C stretching.
Mass Spectrometry (m/z)	The mass spectrum would show a molecular ion peak corresponding to the mass of the anhydroleucovorin cation. Fragmentation patterns would likely involve cleavage of the C9-N10 bond and fragmentation of the glutamate side chain.

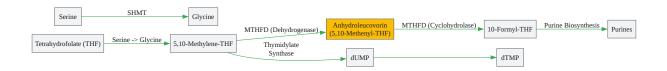
Biological Role and Signaling Pathways

Anhydroleucovorin is a central intermediate in one-carbon metabolism, a network of interconnected pathways essential for the biosynthesis of nucleotides (purines) and certain amino acids.[4][5]



One-Carbon Metabolism Pathway

Anhydroleucovorin is formed from 5,10-methylenetetrahydrofolate by the action of methylenetetrahydrofolate dehydrogenase (MTHFD). It is then converted to 10-formyltetrahydrofolate by methenyltetrahydrofolate cyclohydrolase. 10-formyltetrahydrofolate is a crucial one-carbon donor in two key steps of de novo purine biosynthesis.[6]

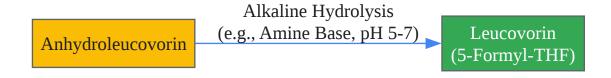


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Fig. 1: Role of Anhydroleucovorin in One-Carbon Metabolism.

Conversion to Leucovorin

Anhydroleucovorin is a key intermediate in the industrial synthesis of Leucovorin (5-formyltetrahydrofolate). This conversion is typically achieved by alkaline hydrolysis.



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Fig. 2: Chemical Conversion of Anhydroleucovorin to Leucovorin.

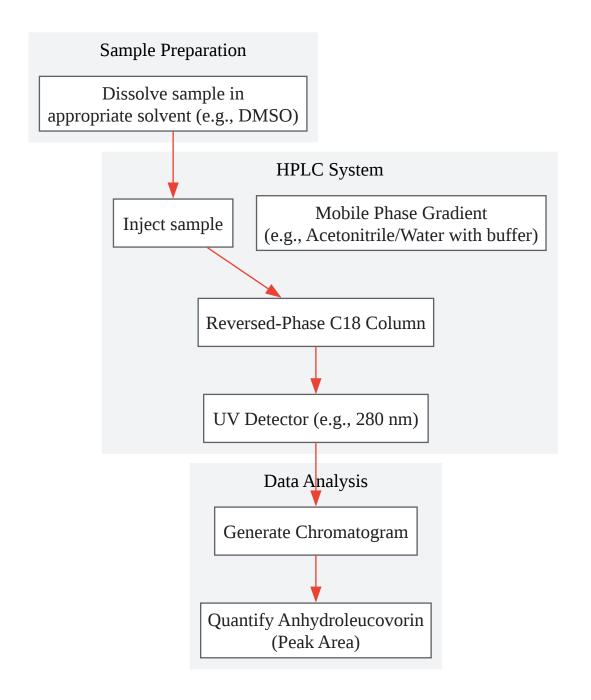
Experimental Workflows

The analysis and characterization of **anhydroleucovorin** typically involve a combination of chromatographic and spectroscopic techniques.

HPLC Analysis Workflow



High-performance liquid chromatography (HPLC) is a standard method for the analysis and purification of **anhydroleucovorin** and related folates.



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Fig. 3: HPLC Analysis Workflow for **Anhydroleucovorin**.

Conclusion



Anhydroleucovorin, or 5,10-methenyl-5,6,7,8-tetrahydrofolic acid, is a cornerstone of one-carbon metabolism, playing an indispensable role in the de novo synthesis of purines. While its primary recognition in industrial settings is as a precursor to the clinically significant drug leucovorin, its fundamental biological importance warrants significant attention from the scientific community. A thorough understanding of its chemistry, synthesis, and enzymatic conversions is crucial for researchers investigating folate metabolism, cancer chemotherapy, and related fields. This technical guide consolidates key information on **anhydroleucovorin** to facilitate further research and development in these critical areas.

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